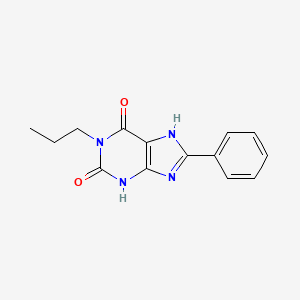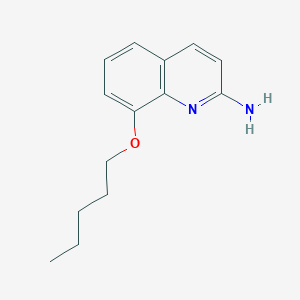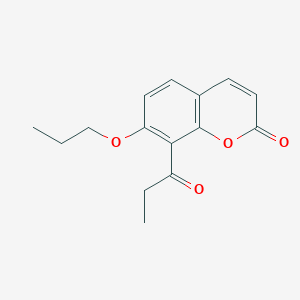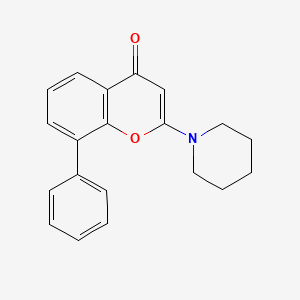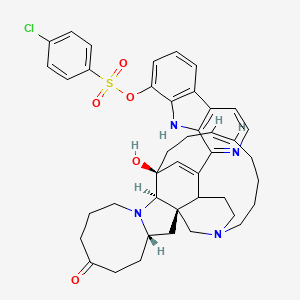
8-O-(4-chlorobenzenesulfonyl)manzamine F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-(4-chlorobenzenesulfonyl)manzamine F is a synthetic derivative of the manzamine alkaloids, which are a group of marine natural products known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to the manzamine F structure, enhancing its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-(4-chlorobenzenesulfonyl)manzamine F typically involves the following steps:
Extraction of Manzamine F: Manzamine F is extracted from marine sponges using solvents like acetone.
Sulfonylation Reaction: Manzamine F undergoes a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-O-(4-chlorobenzenesulfonyl)manzamine F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced manzamine derivatives.
Substitution: Formation of substituted manzamine derivatives with various functional groups.
Scientific Research Applications
8-O-(4-chlorobenzenesulfonyl)manzamine F has several scientific research applications:
Chemistry: Used as a model compound for studying sulfonylation reactions and the synthesis of complex alkaloids.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The primary mechanism of action of 8-O-(4-chlorobenzenesulfonyl)manzamine F involves the inhibition of glycogen synthase kinase-3 beta (GSK-3B). This enzyme plays a crucial role in various signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3B, the compound can modulate these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Manzamine A: Another manzamine alkaloid with similar biological activities but lacks the 4-chlorobenzenesulfonyl group.
Manzamine B: Similar to manzamine A but with slight structural differences.
Manzamine E: Contains additional functional groups compared to manzamine F.
Uniqueness
8-O-(4-chlorobenzenesulfonyl)manzamine F is unique due to the presence of the 4-chlorobenzenesulfonyl group, which enhances its pharmacological properties and makes it a more potent inhibitor of GSK-3B compared to other manzamine derivatives .
Properties
Molecular Formula |
C42H47ClN4O5S |
|---|---|
Molecular Weight |
755.4 g/mol |
IUPAC Name |
[1-[(2R,4S,12R,13S,16Z)-13-hydroxy-7-oxo-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-25-yl]-9H-pyrido[3,4-b]indol-8-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C42H47ClN4O5S/c43-28-12-16-31(17-13-28)53(50,51)52-36-11-7-10-32-33-18-21-44-38(39(33)45-37(32)36)34-26-42(49)20-5-3-1-2-4-6-22-46-24-19-35(34)41(27-46)25-29-14-15-30(48)9-8-23-47(29)40(41)42/h1,3,7,10-13,16-18,21,26,29,35,40,45,49H,2,4-6,8-9,14-15,19-20,22-25,27H2/b3-1-/t29-,35?,40+,41-,42-/m0/s1 |
InChI Key |
MSUMHGMGRZWLMN-WXPZYUJUSA-N |
Isomeric SMILES |
C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


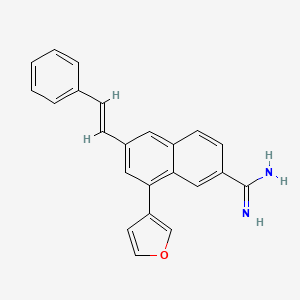
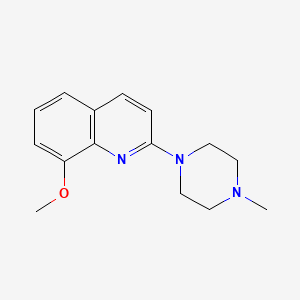
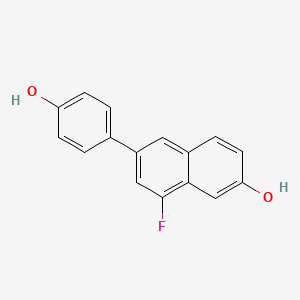

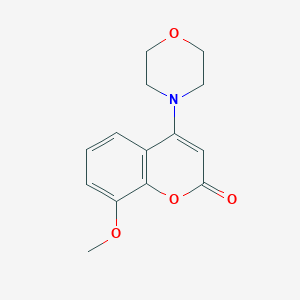
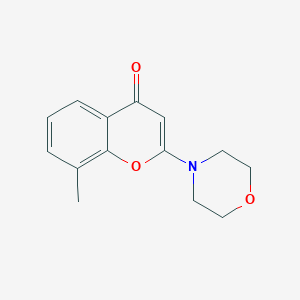
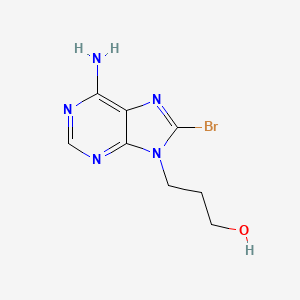
![8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one](/img/structure/B10845925.png)

